Enhanced Volatility and Process Compatibility in CVD Compared to TEOS
Diethoxysilane exhibits a significantly lower boiling point (91.2±9.0 °C at 760 mmHg) compared to the widely used SiO₂ precursor tetraethoxysilane (TEOS), which boils at 166-169 °C . This difference in volatility translates to a practical advantage in chemical vapor deposition (CVD) processes, where Diethoxysilane can be delivered as a vapor at substantially lower temperatures, reducing thermal stress on sensitive substrates and simplifying precursor delivery systems. This is a cross-study comparable metric, as boiling points are standard physical properties measured under identical conditions.
| Evidence Dimension | Volatility (Boiling Point at 760 mmHg) |
|---|---|
| Target Compound Data | 91.2±9.0 °C |
| Comparator Or Baseline | Tetraethoxysilane (TEOS, CAS 78-10-4): 166-169 °C |
| Quantified Difference | Approximately 75 °C lower |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
This quantitative difference is critical for procuring a precursor that minimizes thermal budget and enables CVD processes on temperature-sensitive materials, directly impacting manufacturing efficiency and equipment design.
